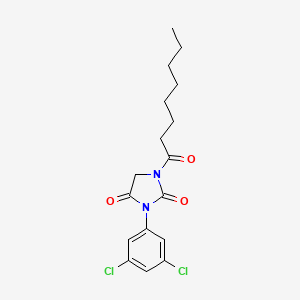![molecular formula C17H22O4 B14363216 8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol CAS No. 92511-95-0](/img/structure/B14363216.png)
8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol is a complex organic compound with a unique structure that includes methoxy and propan-2-yl groups attached to a naphthalen-1-ol core
Preparation Methods
The synthesis of 8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol typically involves multiple steps, including the introduction of methoxy and propan-2-yl groups to the naphthalen-1-ol core. Specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Propan-2-ylation: Addition of propan-2-yl groups through reactions with isopropanol and an acid catalyst.
Naphthalen-1-ol Core Formation: This step involves the formation of the naphthalen-1-ol core, which can be achieved through various organic synthesis techniques.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and propan-2-yl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol can be compared with similar compounds such as:
2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol: This compound shares a similar naphthalene core but differs in the functional groups attached.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a complex structure, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92511-95-0 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-methoxy-4,6-di(propan-2-yloxy)naphthalen-1-ol |
InChI |
InChI=1S/C17H22O4/c1-10(2)20-12-8-13-15(21-11(3)4)7-6-14(18)17(13)16(9-12)19-5/h6-11,18H,1-5H3 |
InChI Key |
NELYVRJKGRURHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C=C(C=C(C2=C(C=C1)O)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


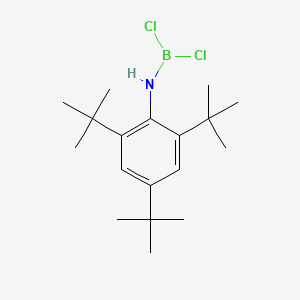
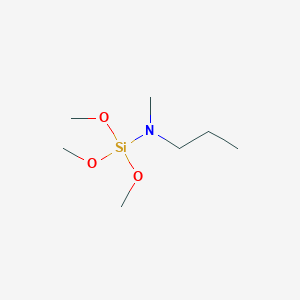
![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)
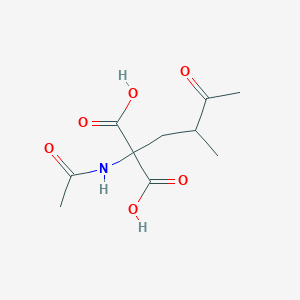

![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
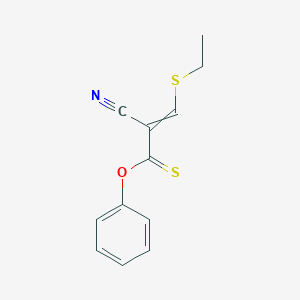
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
